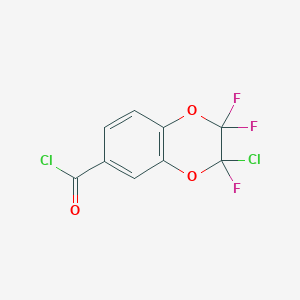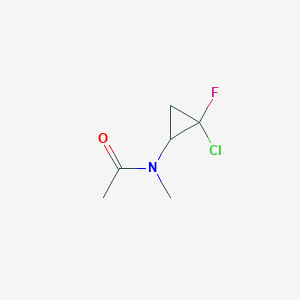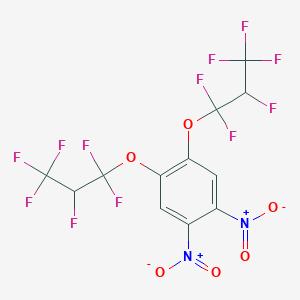
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole is a heterocyclic compound that has recently been studied for its potential applications in medicinal chemistry and biochemistry. The compound is an aromatic aldehyde, containing both a dioxole ring and a difluorinated ring connected by an isopropyl side chain. This compound has been studied for its potential as a synthetic intermediate in the synthesis of pharmaceuticals and other compounds, as well as for its potential therapeutic applications.
科学研究应用
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has been studied for its potential applications in medicinal chemistry and biochemistry. The compound has been used as a synthetic intermediate in the synthesis of pharmaceuticals and other compounds. It has also been studied for its potential therapeutic applications, such as its ability to inhibit the enzyme 5-lipoxygenase and its potential to inhibit the growth of certain types of cancer cells.
作用机制
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has been studied for its potential ability to inhibit the enzyme 5-lipoxygenase. This enzyme plays a key role in the production of leukotrienes, which are pro-inflammatory mediators that are involved in the pathogenesis of a number of diseases, including asthma, atherosclerosis, and arthritis. 5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has been found to inhibit the activity of 5-lipoxygenase, and thus may be useful as a therapeutic agent for the treatment of these diseases.
Biochemical and Physiological Effects
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has been studied for its potential biochemical and physiological effects. The compound has been found to inhibit the enzyme 5-lipoxygenase, and thus may be useful as a therapeutic agent for the treatment of diseases such as asthma, atherosclerosis, and arthritis. In addition, the compound has been found to have antioxidant and anti-inflammatory effects. Additionally, the compound has been found to have potential anti-cancer effects, as it has been found to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively easy to synthesize, and can be synthesized via a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, and a direct arylation. Additionally, the compound has been found to have potential therapeutic applications, such as its ability to inhibit the enzyme 5-lipoxygenase and its potential to inhibit the growth of certain types of cancer cells. However, the compound also has some limitations, such as its potential toxicity and its potential to cause skin irritation.
未来方向
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has potential for further research and development. Future research could focus on further elucidating the biochemical and physiological effects of the compound, as well as exploring its potential therapeutic applications. Additionally, research could be done to explore the potential toxicity and skin irritation associated with the compound, as well as exploring potential methods to reduce these effects. Other potential future research directions include exploring the potential of the compound as a synthetic intermediate in the synthesis of pharmaceuticals and other compounds, as well as exploring its potential applications in other areas of medicinal chemistry and biochemistry.
合成方法
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole can be synthesized via a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, and a direct arylation. The Grignard reagent method involves the addition of a Grignard reagent to a difluorobenzaldehyde, followed by hydrolysis to form 5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole. The palladium-catalyzed reaction involves the addition of a palladium catalyst to a difluorobenzaldehyde, followed by a Heck reaction to form 5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole. The direct arylation method involves the addition of a difluorobenzaldehyde to an aryl halide, followed by a Heck reaction to form 5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole.
属性
IUPAC Name |
2,2-difluoro-5,6-di(propan-2-yl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O2/c1-7(2)9-5-11-12(6-10(9)8(3)4)17-13(14,15)16-11/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHBKCSAFDLSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1C(C)C)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)